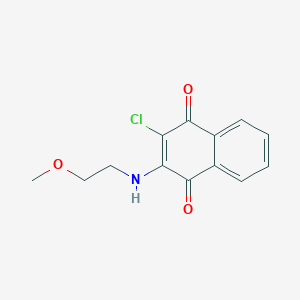

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, also known as IMB-1406 or by its CAS number 22272-22-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C13H12ClNO3

- Molar Mass : 265.69 g/mol

- Density : 1.33 g/cm³

- Boiling Point : 373.4 °C at 760 mmHg

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

Research indicates that IMB-1406 exhibits potent antitumor activity primarily through the induction of apoptosis in cancer cells. The compound appears to arrest the cell cycle at the S phase, leading to increased apoptosis rates. The mechanisms involved include:

- Mitochondrial Dysfunction : IMB-1406 disrupts mitochondrial membrane potential, which is crucial for maintaining cell viability.

- Caspase Activation : The compound activates caspase-3 in a concentration-dependent manner, which is a key player in the apoptotic pathway.

- Regulation of Apoptotic Proteins : It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.

Efficacy Against Cancer Cell Lines

A series of in vitro studies have evaluated the effectiveness of IMB-1406 against various cancer cell lines. The following table summarizes its anti-tumor activity compared to Sunitinib, a well-known anticancer drug:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) - IMB-1406 | IC50 (μM) - Sunitinib |

|---|---|---|---|

| A549 | 100.07% | 8.99 | 10.36 |

| HepG2 | 99.98% | 6.92 | 7.60 |

| DU145 | 99.93% | 7.89 | 7.99 |

| MCF7 | 100.39% | 8.26 | 8.65 |

These results indicate that IMB-1406 has comparable or superior efficacy to Sunitinib across multiple cancer cell lines, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

A significant study published in Cancer Letters explored IMB-1406's effects on HepG2 liver cancer cells. The researchers found that treatment with varying concentrations of IMB-1406 led to:

- A dose-dependent increase in the percentage of apoptotic cells.

- Alterations in mitochondrial membrane potential indicative of early apoptosis.

The study concluded that IMB-1406 could serve as a promising candidate for liver cancer therapy due to its potent apoptotic effects and ability to disrupt critical cellular processes.

Propiedades

IUPAC Name |

2-chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-18-7-6-15-11-10(14)12(16)8-4-2-3-5-9(8)13(11)17/h2-5,15H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPJSKHYZZLKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293637 |

Source

|

| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-22-6 |

Source

|

| Record name | 22272-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.